2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide
Description
2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-18-8-10(13(17-18)21-2)12(20)15-7-11(19)16-9-4-3-5-14-6-9/h3-6,8H,7H2,1-2H3,(H,15,20)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKWMKYKURNJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials might include pyrazole derivatives, pyridine derivatives, and various reagents for methylation, methoxylation, and amide formation. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification methods such as crystallization, distillation, or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the amide moiety.
Substitution: Substitution reactions might occur at the pyrazole or pyridine rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anti-inflammatory compounds. This specific compound might be investigated for similar activities.
Medicine
In medicine, compounds like this one could be explored for their therapeutic potential. They might be tested in preclinical studies for their efficacy in treating various diseases.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-nitro-1H-pyrazole-4-carboxamide
- 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- N-(2-oxo-2-(pyridin-3-ylamino)ethyl)-1H-pyrazole-4-carboxamide
Uniqueness
What sets 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide apart is its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
The compound 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented by its molecular formula , with a molecular weight of approximately 273.30 g/mol. The structure includes a pyrazole ring, a formamido group, and a pyridine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.30 g/mol |
| Chemical Structure | Structure |
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:
- MCF7 Cell Line : Exhibited growth inhibition with an IC50 value of approximately 3.79 µM, indicating strong antiproliferative effects .
- NCI-H460 Cell Line : Showed a TGI (Total Growth Inhibition) value of 12.50 µM, suggesting potential for use in lung cancer therapies .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Pyrazole derivatives are known to interact with various cellular targets, including:
- Cyclin-dependent kinases (CDKs) : Inhibition of CDK2 has been observed with related pyrazole compounds, leading to cell cycle arrest and apoptosis in cancer cells .
- VEGF Signaling Pathway : Some pyrazole derivatives have demonstrated the ability to inhibit VEGF-induced proliferation in endothelial cells, which is crucial for tumor angiogenesis .
Anti-inflammatory Properties
In addition to anticancer activities, pyrazole derivatives have also been studied for their anti-inflammatory effects. The presence of specific substituents in the pyrazole ring can enhance anti-inflammatory activity by modulating pathways involved in inflammation.
Study 1: Efficacy Against Breast Cancer
A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives against breast cancer cell lines, including MCF7 and P815. The results indicated that certain derivatives exhibited significant cytotoxicity (IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL), suggesting that modifications to the pyrazole framework can enhance therapeutic efficacy .
Study 2: Lung Cancer Targeting
Research by Xia et al. focused on the antitumor activity of pyrazole derivatives against lung cancer cell lines (A549). Compounds were found to induce significant apoptosis at concentrations as low as 49.85 µM, highlighting the potential for developing targeted therapies for lung cancer using pyrazole-based compounds .
Q & A
Q. What are the key synthetic steps for preparing 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:
- Substitution : React 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with a chloroacetamide derivative under alkaline conditions (e.g., K₂CO₃ in DMF) to form the formamido intermediate .
- Reduction : Use iron powder in acidic media (e.g., HCl) to reduce nitro intermediates, ensuring controlled temperature (25–40°C) to prevent side reactions .
- Condensation : Employ condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) to couple the pyrazole and pyridine moieties .
Optimization involves adjusting solvent polarity (DMF vs. dichloromethane), reaction time (3–24 hours), and stoichiometric ratios (1:1.2 molar excess of nucleophile) to maximize yield.
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrazole (δ 3.8–4.0 ppm for methoxy, δ 2.5–3.0 ppm for methyl) and pyridin-3-yl (δ 8.5–9.0 ppm for aromatic protons) groups. Use DEPT-135 to distinguish CH₃/CH₂/CH signals .
- IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and pyrazole C-N vibrations (~1550 cm⁻¹) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 330–350) and fragmentation patterns to rule out impurities .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in this compound, and what intermolecular interactions influence its solid-state packing?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between pyrazole and pyridine rings (e.g., 48.45°–64.82°), confirming steric hindrance and planarity deviations. Key steps:
- Grow crystals via slow evaporation in methylene chloride/ethyl acetate mixtures .
- Analyze hydrogen bonds (N–H···O, R₂²(10) motifs) and π-π stacking (3.5–4.0 Å distances) to explain packing efficiency .
- Use software like SHELX or OLEX2 for refinement, applying riding models for H-atoms (Uiso = 1.2–1.5×Ueq) .
Q. What computational strategies predict the compound’s biological activity, and how do they correlate with experimental assays?
- Methodological Answer :
- PASS Algorithm : Predict pharmacokinetic properties (e.g., LogP ~2.5) and bioactivity (e.g., kinase inhibition probability >70%) using descriptors like molecular weight and polar surface area .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR or COX-2). Set grid boxes covering active sites (20×20×20 ų) and validate with RMSD <2.0 Å .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability (e.g., RMSF <1.5 Å for binding residues) .
Q. How can researchers address conflicting solubility or stability data reported for this compound?
- Methodological Answer :
- Solubility : Measure in PBS (pH 7.4) and DMSO using UV-Vis (λmax ~260 nm). Compare with computational LogD values (e.g., 1.8–2.2 at pH 7.4) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolyzed amides) via LC-MS/MS .
- Buffer Optimization : Test citrate (pH 4.0) and borate (pH 9.0) buffers to identify pH-dependent instability .
Q. What strategies guide the rational modification of this compound’s scaffold to enhance target selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl (CF₃) to improve metabolic stability (e.g., t½ increase from 2.5 to 4.7 hours) .
- Side-Chain Functionalization : Introduce sulfone or phosphonate groups at the pyridine ring via nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C) to modulate polarity .
- SAR Studies : Synthesize analogs with varying pyrazole N-methyl groups and assay IC₅₀ against cancer cell lines (e.g., MCF-7 vs. HCT-116) .
Methodological Notes
- Contradiction Handling : Cross-validate computational predictions (e.g., PASS) with in vitro assays (e.g., enzyme inhibition) to resolve discrepancies in bioactivity data .
- Structural Confirmation : Always combine SCXRD with dynamic NMR (e.g., NOESY) to assess conformational flexibility in solution .
- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and moisture control (<50 ppm H₂O) for condensation steps to ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
